molecular formula C20H20N6O2 B5629318 [(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone

Cat. No.: B5629318
M. Wt: 376.4 g/mol
InChI Key: UWAXMQGDZAZJEX-XJKSGUPXSA-N
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Description

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]-pyridin-4-ylmethanone is a complex organic compound featuring a benzotriazole moiety, a diazabicyclo nonane structure, and a pyridinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazole ring, the construction of the diazabicyclo nonane scaffold, and the attachment of the pyridinylmethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or pyridinylmethanone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Compounds with similar benzotriazole moieties.

    Diazabicyclo nonane derivatives: Compounds with similar diazabicyclo nonane structures.

    Pyridinylmethanone derivatives: Compounds with similar pyridinylmethanone groups.

Uniqueness

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19(14-5-7-21-8-6-14)25-10-13-1-3-16(12-25)26(11-13)20(28)15-2-4-17-18(9-15)23-24-22-17/h2,4-9,13,16H,1,3,10-12H2,(H,22,23,24)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXMQGDZAZJEX-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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